4,5-Dibromo-2-hydroxybenzonitrile

Catalog No.
S14646761
CAS No.
M.F
C7H3Br2NO
M. Wt
276.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromo-2-hydroxybenzonitrile

Product Name

4,5-Dibromo-2-hydroxybenzonitrile

IUPAC Name

4,5-dibromo-2-hydroxybenzonitrile

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

InChI

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H

InChI Key

LAAGQPMEJCHLBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)O)C#N

4,5-Dibromo-2-hydroxybenzonitrile is an organic compound characterized by its unique chemical structure, which includes two bromine atoms and a hydroxyl group attached to a benzene ring that also contains a nitrile group. Its molecular formula is C7H4Br2NOC_7H_4Br_2NO and it has a molar mass of approximately 235.92 g/mol. This compound is part of the broader family of halogenated aromatic compounds, which are known for their diverse applications in agriculture and pharmaceuticals.

Typical of halogenated compounds. These include:

  • Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles under certain conditions, leading to the formation of new derivatives.
  • Reduction reactions: The nitrile group can be reduced to an amine or aldehyde, depending on the reducing agent used.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can hydrolyze to form the corresponding carboxylic acid.

This compound exhibits notable biological activity, particularly as a herbicide. It has been studied for its effectiveness against various weeds and has shown potential in crop protection due to its ability to disrupt plant growth processes. Additionally, 4,5-dibromo-2-hydroxybenzonitrile has been linked to specific biochemical pathways in plants that lead to growth inhibition.

Several methods exist for synthesizing 4,5-dibromo-2-hydroxybenzonitrile:

  • Bromination of 4-cyanophenol: This method involves treating 4-cyanophenol with brominating agents such as bromine or bromine chloride in aqueous solution. The reaction conditions can be optimized for yield and purity .
  • Two-solvent process: This involves using a combination of solvents to facilitate the reaction between 4-cyanophenol and brominating agents, resulting in high yields of the desired product without the need for extensive purification steps .
  • Eco-friendly approaches: Recent innovations focus on using less hazardous reagents and milder reaction conditions to achieve similar yields while minimizing environmental impact .

4,5-Dibromo-2-hydroxybenzonitrile finds applications primarily in:

  • Agriculture: As an herbicide, it is effective against a range of weed species, making it valuable for crop management.
  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of biologically active compounds.
  • Chemical research: Used in studies exploring the reactivity of halogenated compounds and their environmental impact.

Research has indicated that 4,5-dibromo-2-hydroxybenzonitrile interacts with various biological systems. Studies have demonstrated its effects on plant growth regulation and its potential toxicity to non-target organisms. Interaction studies often focus on:

  • Dehalogenation processes: Investigating how microorganisms can break down this compound, leading to insights into biodegradation pathways.
  • Binding studies: Understanding how this compound interacts with specific enzymes or receptors within biological systems.

Several compounds share structural similarities with 4,5-dibromo-2-hydroxybenzonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile)Contains two bromine atoms and a hydroxyl groupWidely used as a herbicide; effective against broadleaf weeds
Ioxynil (3,5-Diiodo-4-hydroxybenzonitrile)Similar structure but contains iodine instead of bromineKnown for its herbicidal properties; different halogen impacts activity
4-HydroxybenzonitrileLacks bromination; only contains hydroxyl and nitrile groupsServes as a precursor for synthesizing various derivatives

These compounds illustrate the diversity within halogenated benzonitriles and highlight how small changes in structure can lead to significant differences in biological activity and application potential.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

276.85609 g/mol

Monoisotopic Mass

274.85814 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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